3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione
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Overview
Description
3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione is a chemical compound with the molecular formula C16H21NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione typically involves the reaction of 4-butoxybenzyl chloride with piperidine-2,6-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methoxyphenyl)methyl]piperidine-2,6-dione
- 3-[(4-Ethoxyphenyl)methyl]piperidine-2,6-dione
- 3-[(4-Propoxyphenyl)methyl]piperidine-2,6-dione
Uniqueness
3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione is unique due to its butoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups.
Properties
CAS No. |
51180-40-6 |
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Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-[(4-butoxyphenyl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C16H21NO3/c1-2-3-10-20-14-7-4-12(5-8-14)11-13-6-9-15(18)17-16(13)19/h4-5,7-8,13H,2-3,6,9-11H2,1H3,(H,17,18,19) |
InChI Key |
PHUJDAVPFVXMOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC2CCC(=O)NC2=O |
solubility |
10.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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